Cas no 824937-45-3 (methyl 1-(4-aminophenyl)cyclopropanecarboxylate)

methyl 1-(4-aminophenyl)cyclopropanecarboxylate structure
824937-45-3 structure
Product Name:methyl 1-(4-aminophenyl)cyclopropanecarboxylate
Numero CAS:824937-45-3
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD20693763
CID:690419
PubChem ID:58841079
Update Time:2025-06-08

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopropanecarboxylic acid, 1-(4-aminophenyl)-, methyl ester
    • 1-(4-amino-phenyl)-cyclopropanecarboxylic acid methyl ester
    • methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
    • Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
    • DTXSID10730402
    • HHUXVTQTBMIHPK-UHFFFAOYSA-N
    • 824937-45-3
    • DB-353968
    • methyl1-(4-aminophenyl)cyclopropanecarboxylate
    • MFCD20693763
    • EN300-907325
    • AKOS025404202
    • Z1262626745
    • 1-(4-Aminophenyl)-cyclopropanecarboxylic acid methyl ester
    • AS-39900
    • SY259356
    • ZHB93745
    • CS-W000567
    • SCHEMBL1465475
    • methyl 1-(4-aminophenyl)cyclopropanecarboxylate
    • MDL: MFCD20693763
    • Inchi: 1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3
    • Chiave InChI: HHUXVTQTBMIHPK-UHFFFAOYSA-N
    • Sorrisi: O=C(C1(CC1)C1C=CC(N)=CC=1)OC

Proprietà calcolate

  • Massa esatta: 191.094628657g/mol
  • Massa monoisotopica: 191.094628657g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 227
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 52.3Ų

Proprietà sperimentali

  • Densità: 1.227

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1703-1g
Methyl 1-(4-aMinophenyl)cyclopropanecarboxylate
824937-45-3 95%
1g
$280 2023-09-07
TRC
M288973-10mg
methyl 1-(4-aminophenyl)cyclopropanecarboxylate
824937-45-3
10mg
$ 70.00 2022-06-04
TRC
M288973-50mg
methyl 1-(4-aminophenyl)cyclopropanecarboxylate
824937-45-3
50mg
$ 250.00 2022-06-04
TRC
M288973-100mg
methyl 1-(4-aminophenyl)cyclopropanecarboxylate
824937-45-3
100mg
$ 365.00 2022-06-04
Apollo Scientific
OR346590-250mg
1-(4-Aminophenyl)-cyclopropanecarboxylic acid methyl ester
824937-45-3 98%
250mg
£48.00 2025-02-19
Apollo Scientific
OR346590-1g
1-(4-Aminophenyl)-cyclopropanecarboxylic acid methyl ester
824937-45-3 98%
1g
£179.00 2025-02-19
eNovation Chemicals LLC
D920286-1g
Methyl 1-(4-Aminophenyl)cyclopropanecarboxylate
824937-45-3 95%
1g
$565 2023-09-03
eNovation Chemicals LLC
Y0997221-1g
methyl 1-(4-aminophenyl)cyclopropanecarboxylate
824937-45-3 95%
1g
$550 2024-08-02
eNovation Chemicals LLC
Y1046538-100mg
Methyl 1-(4-aMinophenyl)cyclopropanecarboxylate
824937-45-3 95%
100mg
$65 2024-06-07
eNovation Chemicals LLC
Y1046538-250mg
Methyl 1-(4-aMinophenyl)cyclopropanecarboxylate
824937-45-3 95%
250mg
$90 2024-06-07

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
1.2 Reagents: Sodium bicarbonate ;  neutralized
Riferimento
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Riferimento
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
2.2 Reagents: Sodium bicarbonate ;  neutralized
Riferimento
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene Solvents: Tetrahydrofuran ;  1 min, rt; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  rt
Riferimento
Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents
Greszler, Stephen N. ; et al, Organic Letters, 2017, 19(10), 2490-2493

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 20 min, rt; rt → 0 °C
1.2 0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Solvents: Water ;  0 °C
2.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
2.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Riferimento
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Water ;  2 min, rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ;  23 °C → 40 °C
1.3 40 °C → 55 °C; 3 h, 55 °C; 55 °C → rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene Solvents: Tetrahydrofuran ;  1 min, rt; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  rt
Riferimento
Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents
Greszler, Stephen N. ; et al, Organic Letters, 2017, 19(10), 2490-2493

Metodo di produzione 7

Condizioni di reazione
1.1 -
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 20 min, rt; rt → 0 °C
2.2 0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
2.3 Solvents: Water ;  0 °C
3.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
3.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Riferimento
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Methanol
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
3.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
3.2 Reagents: Sodium bicarbonate ;  neutralized
Riferimento
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Raw materials

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Preparation Products

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:824937-45-3)methyl 1-(4-aminophenyl)cyclopropanecarboxylate
Numero d'ordine:A864401
Stato delle scorte:in Stock
Quantità:250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:46
Prezzo ($):208.0/386.0
Email:sales@amadischem.com

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:824937-45-3)methyl 1-(4-aminophenyl)cyclopropanecarboxylate
A864401
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):208.0/386.0
Email